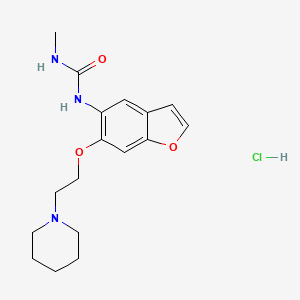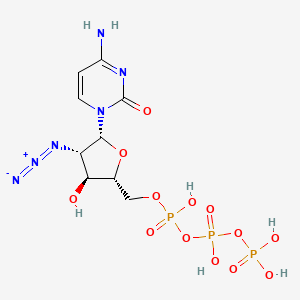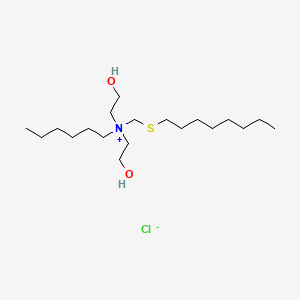
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N'-methylurea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzofuran ring, a piperidine moiety, and a urea linkage. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzofuran intermediate, which is then reacted with piperidine and ethylene oxide to introduce the piperidinoethoxy group. The final step involves the reaction of the intermediate with methyl isocyanate to form the urea linkage, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the piperidinoethoxy moiety.
科学的研究の応用
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including its role as an antitussive agent and its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, such as the suppression of cough reflexes and modulation of neurotransmitter release. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with G-protein coupled receptors and ion channels.
類似化合物との比較
Similar Compounds
Pipazethate hydrochloride: A non-narcotic antitussive agent with a similar piperidinoethoxy group.
4-(2-Piperidinoethoxy)benzoic acid hydrochloride: Shares the piperidinoethoxy moiety but differs in the rest of the structure.
Uniqueness
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride stands out due to its unique combination of a benzofuran ring and a urea linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
75883-75-9 |
|---|---|
分子式 |
C17H24ClN3O3 |
分子量 |
353.8 g/mol |
IUPAC名 |
1-methyl-3-[6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]urea;hydrochloride |
InChI |
InChI=1S/C17H23N3O3.ClH/c1-18-17(21)19-14-11-13-5-9-22-15(13)12-16(14)23-10-8-20-6-3-2-4-7-20;/h5,9,11-12H,2-4,6-8,10H2,1H3,(H2,18,19,21);1H |
InChIキー |
QKGIUCUUZPNGAQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=C(C=C2C(=C1)C=CO2)OCCN3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)


